JWH 071

描述

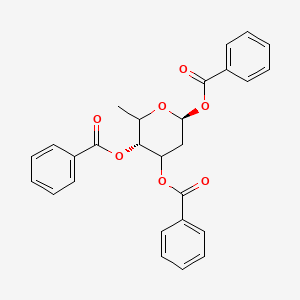

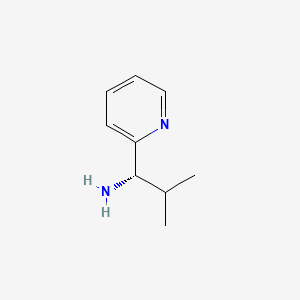

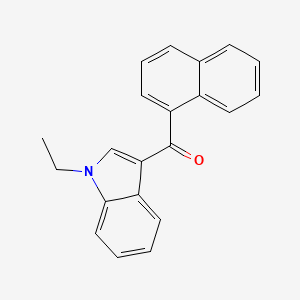

“(1-Ethylindol-3-yl)-naphthalen-1-ylmethanone” is a chemical compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .

Molecular Structure Analysis

The molecular structure of indole derivatives, including “(1-Ethylindol-3-yl)-naphthalen-1-ylmethanone”, is complex and unique . Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved resources.科学研究应用

法医化学与毒理学

JWH 071 是一种合成大麻素,它与中枢 CB1 受体的结合亲和力高于外周 CB2 受体 . 它的生理和毒理学性质尚不清楚,使其成为法医化学中用于识别和了解新型精神活性物质的重点化合物。它用作分析参考标准,以帮助检测生物样本中的合成大麻素。

药理学研究

This compound 的吲哚核心是药理活性化合物中普遍存在的结构。 对吲哚衍生物的研究表明,它具有治疗各种疾病的潜力,包括癌症、微生物感染和其他疾病 . 由于 this compound 与活性吲哚化合物的结构相似,它可以作为开发新的治疗剂的支架。

材料科学

包括 this compound 在内的吲哚衍生物可以影响材料的光学性质 . 1-乙基-吲哚-3-基部分的供电子效应可用于设计具有特定光吸收和发射特性的材料,这在开发新型光子器件中具有价值。

合成大麻素研究

作为一种合成大麻素,this compound 有助于了解大麻素受体相互作用 . 这项研究可以导致开发针对这些受体的治疗目的的新药物,例如止痛或食欲刺激。

分析方法开发

This compound 用于开发分析方法,如超高效液相色谱-串联质谱法 (UPLC-MS-MS),用于测定人血中合成大麻素的痕量浓度 . 这对临床毒理学和法医应用至关重要。

作用机制

Target of Action

JWH 071, also known as (1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone or (1-Ethylindol-3-yl)-naphthalen-1-ylmethanone, is a synthetic cannabinoid . Its primary targets are the central CB1 receptor and the peripheral CB2 receptor . The CB1 receptor is predominantly found in the brain and is responsible for mediating the psychoactive effects of cannabinoids. The CB2 receptor, on the other hand, is mainly found in the immune system and is involved in immunomodulatory functions .

Mode of Action

This compound binds to the central CB1 receptor with a Ki of 1340 nM, indicating a higher affinity than for the peripheral CB2 receptor, which it binds with a Ki of 2940 nM . This binding triggers a series of intracellular events, leading to the characteristic effects of cannabinoids.

Biochemical Pathways

Like other cannabinoids, it is likely to influence the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .

Result of Action

Given its activity at cannabinoid receptors, it may produce effects similar to those of other cannabinoids, including analgesia, anti-inflammatory effects, and alterations in mood and perception .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. Furthermore, individual factors such as the user’s metabolic rate, body mass, and health status can also influence the compound’s effects .

生化分析

Biochemical Properties

(1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone binds the central CB1 receptor with higher affinity than the peripheral CB2 receptor . This interaction with cannabinoid receptors suggests that it may influence various biochemical reactions within the body, potentially affecting the function of enzymes, proteins, and other biomolecules .

Cellular Effects

Given its interaction with cannabinoid receptors, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its binding to the CB1 and CB2 receptors suggests it may exert its effects at the molecular level through these interactions . This could potentially involve enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Many synthetic cannabinoids undergo extensive metabolism, including oxidation and glucuronidation .

属性

IUPAC Name |

(1-ethylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO/c1-2-22-14-19(17-11-5-6-13-20(17)22)21(23)18-12-7-9-15-8-3-4-10-16(15)18/h3-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUBISUWTFPBFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016879 | |

| Record name | JWH-071 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209414-05-1 | |

| Record name | JWH-071 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

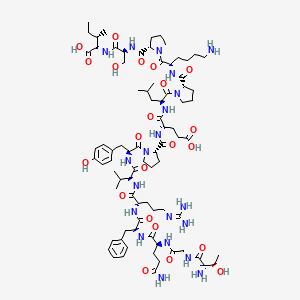

![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B582651.png)

![2,5-Methanocyclopenta[b]pyrrole](/img/structure/B582652.png)

![1-Methoxy-2-formyl-3H-benzo[f]chromene](/img/structure/B582660.png)